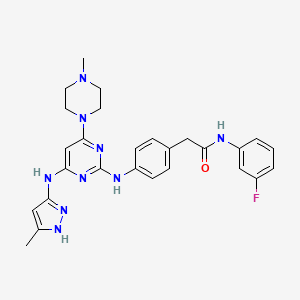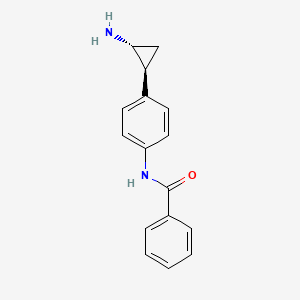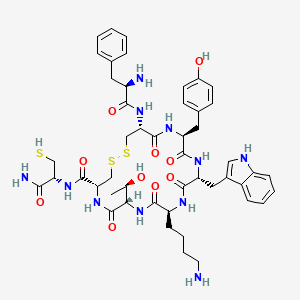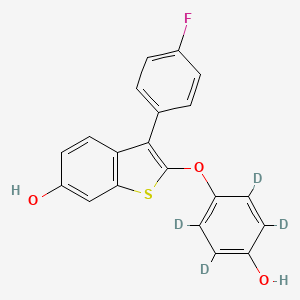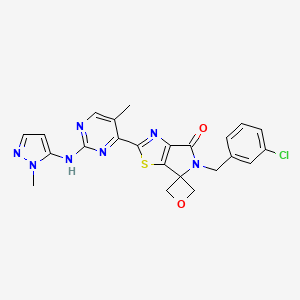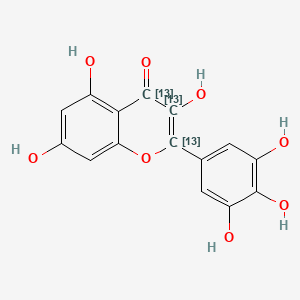
Myricetin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myricetin-13C3 is a labeled form of myricetin, a naturally occurring flavonoid found in various fruits, vegetables, and beverages such as tea and wine. Myricetin is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myricetin-13C3 can be synthesized through the incorporation of carbon-13 isotopes into the myricetin molecule. This process typically involves the use of labeled precursors in the biosynthetic pathway of myricetin. The synthesis may include steps such as hydroxylation, glycosylation, and methylation, which are catalyzed by specific enzymes .
Industrial Production Methods: Industrial production of this compound often involves the extraction of myricetin from plant sources followed by isotopic labeling. The extraction process includes solvent extraction, purification, and crystallization. The labeled compound is then synthesized using chemical or enzymatic methods to incorporate the carbon-13 isotopes .
Chemical Reactions Analysis
Types of Reactions: Myricetin-13C3 undergoes various chemical reactions, including:
Oxidation: Myricetin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert myricetin to its corresponding dihydroflavonol.
Substitution: Myricetin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Alkylated or acylated myricetin derivatives
Scientific Research Applications
Myricetin-13C3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of flavonoids.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Studied for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmeceuticals due to its antioxidant properties .
Mechanism of Action
Myricetin-13C3 exerts its effects through various molecular mechanisms:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways such as PI3K/Akt and MAPK .
Comparison with Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Apigenin: Possesses anticancer and anti-inflammatory properties
Uniqueness: Myricetin-13C3 is unique due to its isotopic labeling, which allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool for researchers studying the detailed mechanisms of myricetin’s effects and its metabolic fate in biological systems .
Properties
Molecular Formula |
C15H10O8 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,16-20,22H/i13+1,14+1,15+1 |
InChI Key |
IKMDFBPHZNJCSN-UIDJNKKJSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)[13C]2=[13C]([13C](=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




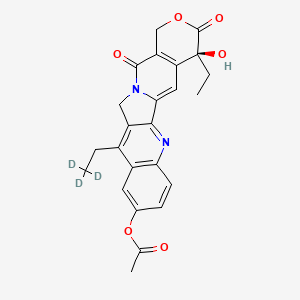
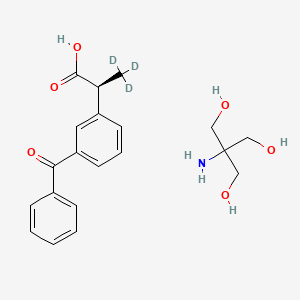

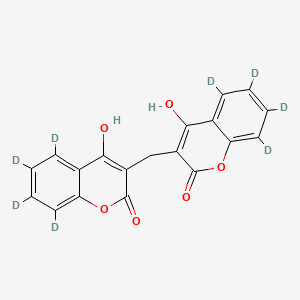
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate;[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B12420906.png)
